1-(4-bromophenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
1-(4-bromophenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide, also known as BRP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. BRP belongs to the class of pyrrolidinecarboxamide derivatives, which have been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and pain. Specifically, 1-(4-bromophenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic activities, 1-(4-bromophenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit other biochemical and physiological effects. For instance, it has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects. Furthermore, 1-(4-bromophenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide has been reported to modulate the expression of various genes involved in inflammation and cell proliferation, suggesting its potential as a therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-bromophenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and specificity, which allows for the precise modulation of various biological processes. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for large-scale experiments. However, one limitation of using 1-(4-bromophenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on 1-(4-bromophenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the development of new analogs with improved potency and selectivity for specific targets. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(4-bromophenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide and its potential applications in various diseases. Finally, the development of new drug delivery systems for 1-(4-bromophenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide may enhance its therapeutic efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromobenzaldehyde with isopropylamine, followed by the addition of pyrrolidine-2,5-dione and subsequent cyclization to form the final product. This method has been optimized to achieve high yields and purity of 1-(4-bromophenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide, making it suitable for large-scale synthesis.
Scientific Research Applications
1-(4-bromophenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been found to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related diseases. Additionally, 1-(4-bromophenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide has been shown to possess antitumor and antimicrobial activities, indicating its potential as a therapeutic agent for cancer and infectious diseases.
properties
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-9(2)16-14(19)10-7-13(18)17(8-10)12-5-3-11(15)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSIHSLMANDAJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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